N-[3-(4-morpholinyl)propyl]-4-[(phenylthio)methyl]benzamide
Overview
Description
N-[3-(4-morpholinyl)propyl]-4-[(phenylthio)methyl]benzamide is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17149925 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antitumor Activities
- Antifungal Applications : N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds similar in structure to N-[3-(4-morpholinyl)propyl]-4-[(phenylthio)methyl]benzamide, have been synthesized and shown to possess antifungal activity against pathogens responsible for significant plant diseases (Zhou Weiqun et al., 2005).
- Antitumor Applications : Compounds with a morpholino group, similar to the target compound, have been synthesized and demonstrated effective inhibition on the proliferation of cancer cell lines, showcasing potential for anticancer research (Jiu-Fu Lu et al., 2017).
Material Science and Crystallography
- The molecular structure of compounds containing morpholinone rings has been analyzed, revealing insights into their crystallographic properties and potential applications in material science (Huai‐Lin Pang et al., 2006).
Synthesis and Pharmacological Potentials
- Novel synthetic routes and characterizations of morpholino-containing compounds have been explored, leading to new methodologies for creating molecules with potential pharmacological activities (G. Weber et al., 1988).
- Research on benzamide derivatives, including those with morpholino moieties, suggests a range of applications from gastrokinetic agents to novel treatments for depression and anxiety, indicating the versatility of such compounds in drug development (S. Kato et al., 1992).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-(phenylsulfanylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(22-11-4-12-23-13-15-25-16-14-23)19-9-7-18(8-10-19)17-26-20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHMMDRXDXEIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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